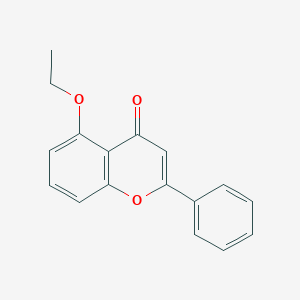
5-Ethoxy flavone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethoxy flavone is a synthetic flavonoid compound characterized by the presence of an ethoxy group at the fifth position of the flavone backbone. Flavones are a class of polyphenolic compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The structural framework of this compound consists of a 2-phenylchromen-4-one skeleton, which is a common feature among flavonoids .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethoxy flavone typically involves the oxidative cyclization of o-hydroxychalcones. This process can be achieved through various methods, including the use of transition metal catalysts and oxidizing agents. One common approach involves the use of bismuth chloride and ruthenium chloride as catalysts in a one-pot synthesis, which includes the intermolecular ortho-acylation of substituted phenols with cinnamoyl chlorides, followed by intramolecular cyclodehydrogenation of the resulting o-hydroxychalcones .
Industrial Production Methods: For industrial-scale production, the synthesis of this compound can be optimized by employing microwave irradiation, ionic liquids, or photolytic annulation to enhance reaction efficiency and yield. Transition metal-free oxidants such as iodine in dimethyl sulfoxide, or sodium periodate in dimethyl sulfoxide, can also be used to facilitate the cyclodehydrogenation step .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Ethoxy flavone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form flavonols or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to flavanones or dihydroflavones.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the flavone structure.
Common Reagents and Conditions:
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under acidic or basic conditions.
Major Products:
Oxidation: Flavonols and other oxidized flavonoid derivatives.
Reduction: Flavanones and dihydroflavones.
Substitution: Various substituted flavones with different functional groups.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 5-Ethoxy flavone involves multiple molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and inhibits oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Activity: It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: this compound induces apoptosis in cancer cells by causing cell cycle arrest in the G2/M phase and altering tubulin polymerization, which disrupts microtubule dynamics.
Vergleich Mit ähnlichen Verbindungen
Apigenin: A naturally occurring flavone with similar antioxidant and anti-inflammatory properties.
Chrysin: Another flavone known for its anticancer and anti-inflammatory activities.
Luteolin: A flavone with potent antioxidant and anticancer effects.
Uniqueness of 5-Ethoxy Flavone: this compound is unique due to the presence of the ethoxy group at the fifth position, which can enhance its biological activity and solubility compared to other flavones. This structural modification can also influence its interaction with molecular targets and improve its pharmacokinetic properties .
Eigenschaften
IUPAC Name |
5-ethoxy-2-phenylchromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3/c1-2-19-14-9-6-10-15-17(14)13(18)11-16(20-15)12-7-4-3-5-8-12/h3-11H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARLSAHPUWKBRBC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1C(=O)C=C(O2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90440835 |
Source


|
| Record name | 5-ETHOXY FLAVONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90440835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162787-72-6 |
Source


|
| Record name | 5-ETHOXY FLAVONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90440835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
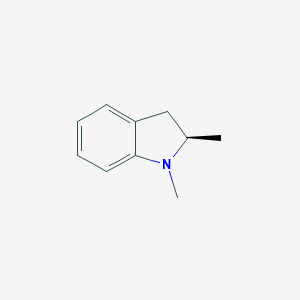

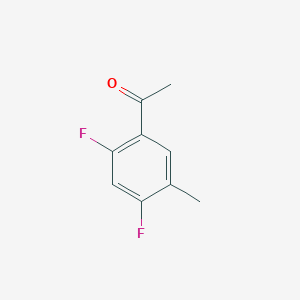


![2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane-6-carbonitrile](/img/structure/B63631.png)
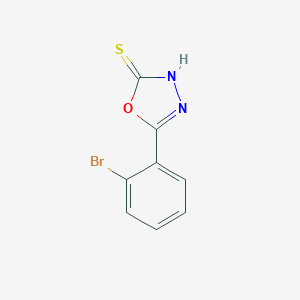
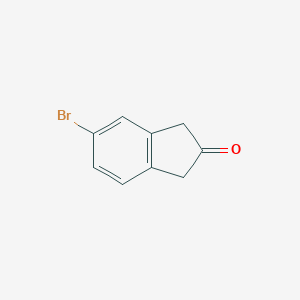
![3-[(2,6-Dichlorophenyl)methyl]pentane-2,4-dione](/img/structure/B63634.png)

![2-[3-Benzyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxopiperazin-1-yl]-3-phenylpropanoic acid](/img/structure/B63641.png)



